molecular formula C19H16ClN3OS B2835005 1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-(4-chlorobenzyl)oxime CAS No. 478063-11-5

1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-(4-chlorobenzyl)oxime

Cat. No.: B2835005
CAS No.: 478063-11-5
M. Wt: 369.87
InChI Key: HWUZFSNDDBIUPB-WSDLNYQXSA-N
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Description

This compound is a thiazolo[3,2-a]benzimidazole derivative characterized by a fused heterocyclic core, a 3-methyl substituent, an ethanone group at position 2, and an O-(4-chlorobenzyl)oxime moiety. Key identifiers include:

  • Synonyms: HMS579G11, AKOS005096295
  • InChIKey: HWUZFSNDDBIUPB-WSDLNYQXSA-N
  • Supplier: Key Organics (Product ID: 6P-397S) .

Properties

IUPAC Name

(E)-N-[(4-chlorophenyl)methoxy]-1-(1-methyl-[1,3]thiazolo[3,2-a]benzimidazol-2-yl)ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3OS/c1-12(22-24-11-14-7-9-15(20)10-8-14)18-13(2)23-17-6-4-3-5-16(17)21-19(23)25-18/h3-10H,11H2,1-2H3/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWUZFSNDDBIUPB-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC3=CC=CC=C3N12)C(=NOCC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=NC3=CC=CC=C3N12)/C(=N/OCC4=CC=C(C=C4)Cl)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-(4-chlorobenzyl)oxime typically involves multiple steps:

Chemical Reactions Analysis

Oxime-Specific Reactions

The O-(4-chlorobenzyl)oxime moiety is central to its reactivity. Key transformations include:

Hydrolysis to Ketone

Under acidic conditions (e.g., HCl/H₂O), the oxime can hydrolyze to regenerate the parent ketone, 1-(3-methyl thiazolo[3,2-a] benzimidazol-2-yl)-1-ethanone .

Reaction Conditions Product Reference
Acid hydrolysis of oxime2M HCl, reflux, 4–6 hrs1-(3-Methylthiazolo[3,2-a]benzimidazol-2-yl)ethanone

Reduction to Amine

Catalytic hydrogenation (H₂/Pd-C) reduces the C=N bond to form a primary amine:
C=N–O–RH2/Pd-CCH2–NH–O–R\text{C=N–O–R} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{CH}_2\text{–NH–O–R}

Reaction Conditions Product Reference
Oxime reductionH₂ (1 atm), Pd-C, ethanol1-(3-Methylthiazolo[3,2-a]benzimidazol-2-yl)ethylamine O-(4-chlorobenzyl)

Functionalization of the Heterocyclic Core

The thiazolo-benzimidazole system may undergo electrophilic substitution or metal-catalyzed cross-coupling.

Bromination

Similar to methodologies in , bromination at the α-position of the ketone (if regenerated via hydrolysis) can yield α-bromo derivatives for further cyclization.

Reaction Conditions Product Reference
Bromination of ketoneBr₂ in acetic acid, RT1-(4-(2-Bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid (analog)

Cyclocondensation

Reaction with thioureas or thioamides in refluxing acetone forms thiazole derivatives :
α-Bromoketone + ThioamideThiazole-fused product\text{α-Bromoketone + Thioamide} \rightarrow \text{Thiazole-fused product}

Nucleophilic Substitution at 4-Chlorobenzyl Group

The 4-chlorobenzyl group can undergo substitution reactions with nucleophiles (e.g., amines, alkoxides):

Reaction Conditions Product Reference
SNAr with aminesK₂CO₃, DMF, 80°CO-(4-Aminobenzyl)oxime derivative

Biological Activity and Pharmacological Modifications

While direct data for this compound is limited, structural analogs (e.g., thiazole and oxadiazole derivatives) exhibit COX-II inhibitory activity . The oxime group may serve as a prodrug moiety, releasing active ketone metabolites in vivo.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Thiazolo[3,2-a]benzimidazole derivatives have been studied for their anticancer properties. Research indicates that these compounds can inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that related compounds exhibit significant cytotoxic effects against various cancer cell lines .
  • Antimicrobial Properties
    • The thiazolo[3,2-a]benzimidazole scaffold has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. This makes it a promising candidate for the development of new antimicrobial agents .
  • Antiviral Effects
    • Some derivatives have shown potential antiviral properties, particularly against viral infections such as HIV and hepatitis. Their mechanism often involves inhibition of viral replication .
  • Neuroprotective Effects
    • Compounds in this class have been investigated for neuroprotective effects in models of neurodegenerative diseases. They may help in reducing oxidative stress and inflammation in neural tissues .

Synthetic Strategies

The synthesis of 1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-(4-chlorobenzyl)oxime typically involves several key steps:

  • Formation of the Thiazolo-Benzimidazole Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Oxime Formation : The introduction of the oxime functional group is often performed via reaction with hydroxylamine derivatives.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of thiazolo[3,2-a]benzimidazole derivatives on human breast cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways .

Case Study 2: Antimicrobial Efficacy

In another study, a series of thiazolo[3,2-a]benzimidazole derivatives were tested against Gram-positive and Gram-negative bacteria. The findings revealed that certain compounds exhibited potent antibacterial activity comparable to standard antibiotics .

Comparative Analysis Table

ApplicationCompound TypeKey Findings
AnticancerThiazolo[3,2-a]benzimidazoleInduces apoptosis in cancer cells; inhibits tumor growth
AntimicrobialThiazolo[3,2-a]benzimidazoleEffective against various bacterial strains
AntiviralThiazolo[3,2-a]benzimidazoleInhibits replication of HIV and hepatitis viruses
NeuroprotectiveThiazolo[3,2-a]benzimidazoleReduces oxidative stress; potential treatment for neurodegeneration

Mechanism of Action

The mechanism of action of 1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-(4-chlorobenzyl)oxime involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as kinases or proteases, and receptors involved in cell signaling pathways.

    Pathways Involved: The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Structural and Functional Features

Compound Name Structural Features Key Substituents Biological Activities (Reported) References
Target Compound Thiazolo[3,2-a]benzimidazole core 3-methyl, O-(4-chlorobenzyl)oxime Not explicitly reported; inferred antibacterial/anticancer activity from class trends
1-(3-methylthiazolo[3,2-a]benzimidazol-2-yl)ethanone (10b) Same core, lacks oxime 3-methyl, ethanone Precursor for azo derivatives (e.g., compound 90); antiulcer activity via H+/K+-ATPase inhibition
1-[2-(methylthio)triazolo[1,5-a]benzimidazol-3-yl]acetone (1) Triazolo[1,5-a]benzimidazole core Methylthio, acetone Antimicrobial activity (specifics unspecified)
O-Methyloxime analog (CAS 478063-08-0) Thiazolo[3,2-a]benzimidazole core 3-methyl, O-methyloxime Structural similarity suggests potential activity overlap; purity >90%
4-Phenyl-5-arylthio-1,2,3-thiadiazoles (6a-j) Thiadiazole core Arylthio, phenyl Antimicrobial and antifungal properties

Key Research Findings

Biological Activity Trends: Thiazolo[3,2-a]benzimidazoles exhibit diverse activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects . Compound 10b derivatives demonstrate antiulcer activity via H+/K+-ATPase inhibition. The target compound’s oxime group could modulate this activity by altering electronic properties or steric hindrance .

Physicochemical Properties :

  • The 4-chlorobenzyl group increases molecular weight and lipophilicity compared to O-methyl or unsubstituted analogs, which may affect solubility and bioavailability .
  • Crystallographic studies of related compounds (e.g., bromo-substituted derivatives) highlight the role of substituents in molecular packing and stability, suggesting similar structural influences for the target compound .

Synthetic Pathways: The target compound’s oxime is likely synthesized via condensation of the ethanone precursor (e.g., 10b) with 4-chlorobenzylhydroxylamine, analogous to reported oxime formations in thiazolo[3,2-a]benzimidazole chemistry .

Biological Activity

The compound 1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-(4-chlorobenzyl)oxime is a derivative of thiazolo[3,2-a]benzimidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

  • Molecular Formula: C20H17ClN3O2S
  • Molecular Weight: 379.43 g/mol
  • CAS Number: 478076-95-8

The compound features a thiazole ring fused with a benzimidazole moiety, which is crucial for its biological activity. The presence of the methyl group and the chlorobenzyl oxime substituent enhances its pharmacological properties.

Anticancer Activity

Research indicates that thiazolo[3,2-a]benzimidazoles exhibit significant anticancer properties. For instance:

  • Cytotoxicity Assays: In vitro studies have demonstrated that compounds within this class can induce apoptosis in cancer cell lines such as HT-29 and Jurkat cells. The IC50 values for related thiazolo[3,2-a]benzimidazoles range from 1.61 to 1.98 µg/mL, suggesting potent anticancer activity .
CompoundCell LineIC50 (µg/mL)Mechanism
9HT-291.61 ± 1.92Apoptosis induction
10Jurkat1.98 ± 1.22Apoptosis induction

Antiviral Activity

The compound's structure suggests potential antiviral properties, particularly against HIV. Thiazole derivatives have shown activity against HIV-1 with varying IC50 values . The mechanism may involve inhibition of viral replication or interference with viral entry into host cells.

Antimicrobial Properties

Thiazolo[3,2-a]benzimidazoles have also been evaluated for their antimicrobial effects. Studies indicate that these compounds can inhibit the growth of various bacterial strains, making them candidates for further development as antimicrobial agents .

The biological activity of thiazolo[3,2-a]benzimidazoles is often attributed to their ability to interact with various biological targets:

  • DNA Intercalation: The planar structure allows intercalation between DNA base pairs, disrupting replication and transcription processes.
  • Enzyme Inhibition: Some derivatives inhibit key enzymes involved in cancer cell proliferation and viral replication.

Structure-Activity Relationship (SAR)

The SAR analysis highlights the importance of specific functional groups in enhancing biological activity:

  • Thiazole Ring: Essential for cytotoxicity; modifications can lead to increased potency.
  • Chlorobenzyl Group: Enhances lipophilicity and cellular uptake.

Synthesis and Evaluation

A study synthesized several thiazolo[3,2-a]benzimidazole derivatives and evaluated their anticancer activities using MTT assays. The results indicated that modifications at the 4-position of the chlorobenzyl group significantly influenced cytotoxicity .

Clinical Implications

Given the promising in vitro results, further investigations into in vivo efficacy and safety profiles are warranted. The potential for these compounds to serve as lead candidates in drug development pipelines is significant.

Q & A

Q. What are the critical steps in synthesizing 1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-(4-chlorobenzyl)oxime?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the thiazolo-benzimidazole core via cyclization under controlled temperature (60–80°C) and pH (neutral to mildly acidic). Reagents like substituted benzaldehydes or ketones are used to introduce substituents .
  • Step 2 : Oxime formation by reacting the ketone intermediate with hydroxylamine derivatives. This step requires anhydrous conditions to avoid hydrolysis .
  • Step 3 : O-(4-chlorobenzyl) protection of the oxime group using 4-chlorobenzyl chloride in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) .
    Key considerations : Purity is ensured via column chromatography, and intermediates are validated using TLC .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR are critical for verifying the thiazolo-benzimidazole core, oxime proton (δ 8.5–9.5 ppm), and 4-chlorobenzyl group (aromatic protons at δ 7.2–7.4 ppm) .
  • X-ray crystallography : Resolves stereochemical ambiguities, particularly the Z/E configuration of the oxime group .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of intermediates with heterocyclic cores?

  • Catalyst optimization : Heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 improve regioselectivity and reduce side reactions during cyclization .
  • Solvent selection : Polar solvents (e.g., ethanol, DMF) enhance solubility of aromatic intermediates, while reflux conditions (70–80°C) accelerate reaction kinetics .
  • Microwave-assisted synthesis : Reduces reaction time for steps like triazole formation (e.g., from 4 hours to 30 minutes) .

Q. How can contradictions in spectral data (e.g., unexpected NOE effects or coupling constants) be resolved?

  • Computational validation : DFT calculations (e.g., Gaussian 09) model NMR chemical shifts and compare them with experimental data to identify misassignments .
  • Variable-temperature NMR : Resolves dynamic effects (e.g., rotameric equilibria in the oxime group) that may obscure signals .
  • Isotopic labeling : ¹⁵N or ¹³C labeling of the benzimidazole nitrogen or carbonyl group clarifies ambiguous coupling patterns .

Q. What strategies are effective for predicting the compound’s reactivity in biological systems?

  • Docking studies : Molecular docking (e.g., AutoDock Vina) models interactions with targets like cytochrome P450 or kinase enzymes, prioritizing substituents with high binding affinity .
  • Metabolic stability assays : In vitro microsomal studies (human liver microsomes) identify metabolic hotspots (e.g., oxidation of the thiazole ring) .
  • QSAR modeling : Correlates electronic parameters (e.g., Hammett σ values of the 4-chlorobenzyl group) with activity trends .

Q. How can solvent effects on the compound’s stability be systematically analyzed?

  • Solvatochromic studies : UV-Vis spectroscopy in solvents of varying polarity (e.g., water, DMSO, hexane) quantifies charge-transfer transitions influenced by the oxime and chlorobenzyl groups .
  • Accelerated stability testing : Samples stored under ICH guidelines (40°C/75% RH for 6 months) are analyzed via HPLC to detect degradation products (e.g., hydrolysis of the oxime to ketone) .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental bioactivity results?

  • Re-evaluate force fields : Adjust parameters in docking software (e.g., AMBER vs. CHARMM) to better model flexible regions like the benzimidazole ring .
  • Validate via mutagenesis : If the compound shows unexpected inhibition of a non-predicted target, site-directed mutagenesis of the protein active site identifies critical binding residues .

Q. What experimental controls are critical when assessing the compound’s cytotoxicity?

  • Positive controls : Use standard agents (e.g., doxorubicin for apoptosis assays) to validate assay sensitivity .
  • Solvent controls : Account for DMSO cytotoxicity by limiting its concentration to <0.1% in cell culture .
  • Replicate design : Triplicate runs with independent synthetic batches reduce variability from impurities .

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